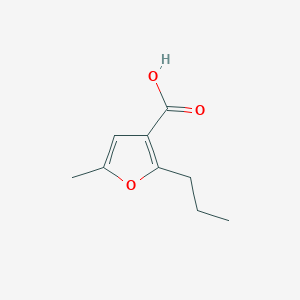

5-Methyl-2-propyl-3-furoic acid

Description

Contextualization within Furan (B31954) Chemistry Research

Furan chemistry, a subset of heterocyclic chemistry, is foundational to understanding a vast number of naturally occurring and synthetic compounds. Furan-2-carboxylic acid, also known as 2-furoic acid, is a key player in this field. solubilityofthings.comwikipedia.org Its name, along with that of other furans, originates from the Latin word "furfur," meaning bran, from which these compounds were initially derived. wikipedia.orgchemicalbook.com The study of furan chemistry encompasses the synthesis, reactivity, and application of furan-containing molecules. Substituted furoic acids like 5-Methyl-2-propyl-3-furoic acid are specific subjects within this broader area, where researchers investigate how different substituents on the furan ring influence the molecule's physical, chemical, and biological properties.

Significance of Furoic Acids as Chemical Building Blocks and Active Molecules

Furoic acids serve as versatile precursors in organic synthesis. solubilityofthings.com Their inherent reactivity allows for a variety of chemical transformations, including esterification and amidation, making them valuable starting materials for the synthesis of more complex molecules. solubilityofthings.com For instance, 2-furoic acid is a critical precursor in the production of various pharmaceuticals, including nitrofuran antibiotics like nitrofurantoin (B1679001) and furazolidone, as well as antiparasitic agents such as diloxanide (B1670642) furoate. chempoint.com Beyond pharmaceuticals, furoic acid derivatives are explored in the agrochemical sector for crop protection and in materials science for the development of biodegradable plastics and resins. solubilityofthings.comchempoint.com Their role as flavoring agents and preservatives in the food industry further underscores their broad utility. wikipedia.orgchempoint.com

The biological significance of certain furoic acid derivatives is also a key area of investigation. For example, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid has been identified as a uremic toxin that accumulates in patients with chronic renal failure and can inhibit the binding of drugs to plasma proteins. nih.govhmdb.ca This highlights the importance of understanding the structure-activity relationships of these compounds.

Scope and Research Focus on this compound and Analogues

The primary research focus on this compound and its analogues revolves around their synthesis and potential biological activities. The synthesis of this compound has been documented, involving the saponification of its corresponding ester. prepchem.com

Analogues of this compound are also of significant interest. For instance, research into compounds like 5-{[(3-methylbenzyl)thio]methyl}-2-furoic acid explores their potential as modulators of biological targets, with possible anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai The synthesis of novel series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives has yielded compounds with potent antimicrobial activity. researchgate.net These studies demonstrate a concerted effort to explore the therapeutic potential of variously substituted furoic acids.

Another relevant analogue, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, has been synthesized and studied for its physicochemical properties due to its role as an inhibitor of plasma protein binding in uremia. nih.gov This particular compound belongs to a class of furanoid fatty acids. hmdb.cadrugbank.com

The table below provides a summary of this compound and some of its notable analogues, highlighting their basic chemical properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C9H12O3 | 168.19 | Not Available |

| 5-Methyl-2-furoic acid | C6H6O3 | 126.11 | 1917-15-3 |

| 2-Methyl-3-furoic acid | C6H6O3 | 126.11 | 6947-94-0 |

| 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid | C7H5F3O3 | 194.11 | 17515-74-1 |

| 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid | C12H16O5 | 240.25 | 86879-39-2 |

| 5-(3-Methylphenyl)-2-furoic acid | C12H10O3 | 202.21 | Not Available |

Note: Data sourced from various chemical databases and research articles. sigmaaldrich.comscbt.comnih.govnih.govsigmaaldrich.comnih.govchemicalbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12O3 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

5-methyl-2-propylfuran-3-carboxylic acid |

InChI |

InChI=1S/C9H12O3/c1-3-4-8-7(9(10)11)5-6(2)12-8/h5H,3-4H2,1-2H3,(H,10,11) |

InChI Key |

IBVYDEXXABPTRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=C(O1)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 5 Methyl 2 Propyl 3 Furoic Acid and Its Structural Analogues

Strategies for Furan (B31954) Ring Construction with Regioselective Substitution Patterns

The creation of the furan core with specific substituents at desired positions is the cornerstone of synthesizing compounds like 5-Methyl-2-propyl-3-furoic acid. Regioselectivity is paramount to avoid the formation of unwanted isomers.

Total synthesis provides a direct route to the furan ring system with the desired substitution pattern already in place. One of the most classical and effective methods is the Paal-Knorr furan synthesis. pharmaguideline.comresearchgate.net This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. pharmaguideline.comyoutube.com For this compound, a hypothetical retrosynthesis would involve a 1,4-dicarbonyl precursor that already contains the necessary carbon framework for the propyl and methyl groups.

Another significant total synthesis approach begins with readily available biomass-derived molecules like furfural (B47365). nih.govnih.gov Furfural can be oxidized to 2-furoic acid. orgsyn.orgwikipedia.org While this provides the carboxyl group, subsequent steps would be required to introduce the alkyl substituents at the 2- and 5-positions, often a challenging prospect due to the directing effects of the carboxyl group. rsc.org

Modern synthetic methods offer elegant ring-closing strategies to construct the furan ring. Cobalt-based metalloradical catalysis, for example, enables the regioselective cyclization of alkynes with α-diazocarbonyls to produce polyfunctionalized furans. nih.govacs.org This method is noted for its broad substrate scope and high tolerance for various functional groups, making it a powerful tool for creating multisubstituted furans with complete regioselectivity. nih.govacs.org

Table 1: Selected Ring-Closing Methodologies for Furan Synthesis

Hetero-Diels-Alder reactions, where the furan acts as a diene, are also a powerful strategy. rsc.orgnumberanalytics.com These [4+2] cycloadditions typically react with dienophiles to form 7-oxabicyclo[2.2.1]heptene derivatives. rsc.orgacs.org These bicyclic intermediates can then be converted into a wide array of complex molecules, including functionalized cyclohexenes or, through aromatization (often by dehydration), into substituted aromatic compounds. acs.orgnih.gov The reactivity of the furan diene is a critical factor, with electron-poor derivatives like furoic acids being generally less reactive. rsc.org

Sustainable and Green Chemistry Approaches in Furoic Acid Synthesis

Biocatalysis offers a compelling alternative to traditional chemical methods, providing high selectivity under mild, aqueous conditions. The enzymatic oxidation of furan aldehydes to their corresponding carboxylic acids is a well-established green methodology. While direct biocatalytic synthesis of a trisubstituted furoic acid like this compound is not yet documented, the principles are well-demonstrated with simpler furanic aldehydes.

Whole-cell biocatalysts have shown remarkable efficiency in these transformations. For instance, Pseudomonas putida KT2440 can quantitatively oxidize furfural (FAL) to 2-furoic acid (FA). researchgate.netfrontiersin.org Research has shown that the catalytic capacity of this strain can be significantly enhanced by adding 5-hydroxymethylfurfural (B1680220) (HMF) during the cultivation phase and by optimizing reaction parameters such as pH and cell concentration. researchgate.net In fed-batch bioconversions, FA concentrations of up to 204 mM have been achieved with over 97% selectivity. nih.gov Similarly, Nocardia corallina has been used to oxidize both 2-furfuryl alcohol and 2-furanaldehyde, achieving near-quantitative yields of 2-furoic acid. ajol.info

Mechanistic studies have identified that molybdate (B1676688) transporters play a crucial role in the oxidation of the formyl group in furanic aldehydes, suggesting that Mo-dependent enzymes are pivotal in these biocatalytic pathways. researchgate.netnih.gov The primary challenge remains the substrate scope of the known enzymes, which are typically active on C2- and C5-substituted furans. Expanding the biocatalytic toolbox to accommodate more complex, polysubstituted furan precursors is a key area for future research.

Table 1: Examples of Biocatalytic Oxidation of Furan Aldehydes

| Biocatalyst | Substrate | Product | Yield/Titer | Key Conditions | Reference(s) |

|---|---|---|---|---|---|

| Pseudomonas putida KT2440 | Furfural (FAL) | 2-Furoic Acid (FA) | 204 mM (fed-batch) | pH 6.0, 30°C, HMF as inducer | researchgate.net, nih.gov |

| Nocardia corallina B-276 | 2-Furanaldehyde | 2-Furoic Acid (FA) | 88% | Resting cells, pH 7.0, 8 h | ajol.info |

The foundation of a green synthetic process lies in its starting materials. Lignocellulosic biomass, a non-food, abundant, and renewable resource, is the primary feedstock for furanic platform chemicals. magtech.com.cn Acid-catalyzed dehydration of C5 sugars (pentoses) like xylose, derived from hemicellulose, yields furfural. researchgate.net Similarly, C6 sugars (hexoses) from cellulose (B213188) can be converted to 5-hydroxymethylfurfural (HMF). google.com

These platform molecules, furfural and HMF, are the starting points for a vast array of furan derivatives. Furfural is the direct precursor to 2-furoic acid through oxidation. magtech.com.cn For more complex analogues like this compound, these basic furan structures must undergo further functionalization. Green chemical methods, such as acid-catalyzed Friedel-Crafts reactions, can be employed to introduce alkyl groups onto the furan ring. For example, 2-furoic acid can be directly alkylated at the C5 position using various alcohols in an acidic medium, providing a pathway to 5-alkyl-2-furoic acids. researchgate.net This strategy demonstrates how simple, bio-derived platform molecules can be upgraded to more complex structures, which could then be subjected to further transformations to build the desired substitution pattern.

Table 2: Synthesis of Substituted Furans from Bio-renewable Precursors

| Precursor | Reagent(s) | Catalyst | Product | Significance | Reference(s) |

|---|---|---|---|---|---|

| 2-Furoic Acid | Adamantan-1-ol | H₂SO₄ | 5-Adamantan-1-yl-2-furoic acid | Direct alkylation of a bio-derived platform chemical. | researchgate.net |

| Furan | Alkyl Iodides | Pd(OAc)₂ / P(o-tol)₃ | α-Alkylfurans | Direct C-H functionalization to introduce alkyl substituents. | nih.gov |

Creating the specific alkyl substituents of this compound from common furanic precursors often requires selective reduction or hydrogenolysis reactions. These transformations are critical for converting oxygenated functional groups (e.g., aldehydes, esters) into alkyl chains.

A significant green advancement is the development of metal-catalyst and hydrogen-gas-free reduction methods. The Wolff-Kishner reduction, using hydrazine (B178648) hydrate (B1144303) in basic conditions, selectively reduces the aldehyde moiety of furan compounds to the corresponding alkyl group. acs.org This protocol has been successfully applied to the scalable reduction of 5-hydroxymethylfurfural (HMF) to 5-methylfurfuryl alcohol (MFA) and furfural to 2-methylfuran (B129897) (MF), demonstrating its utility in creating methyl-substituted furans. acs.org Such a strategy could conceivably be adapted to reduce a propyl-carbonyl group at the C2 position.

For catalytic hydrogenolysis, which typically involves cleaving C-O bonds, catalyst design is crucial for selectivity. The selective hydrogenolysis of the C–OH bond without hydrogenating the furan ring is essential for producing specific alkyl furans. rsc.org For example, Cu-Co catalysts intentionally "poisoned" with chlorine can steer the hydrogenolysis of furfural towards 2-methylfuran with high selectivity by altering the adsorption mode of the substrate on the catalyst surface. rsc.org Other systems, like Pt-Fe bimetallic catalysts on layered double hydroxides, are effective for the complete hydrogenolysis and opening of the furan ring to produce aliphatic alcohols, showcasing the versatility of catalytic design in controlling reaction outcomes. nih.gov

Table 3: Selective Reduction and Hydrogenolysis of Furan Derivatives

| Substrate | Catalytic System / Reagents | Product | Key Feature | Reference(s) |

|---|---|---|---|---|

| Furfuraldehyde | Hydrazine hydrate / KOH | 2-Methylfuran (MF) | Metal-free and H₂-gas-free selective aldehyde reduction. | acs.org |

| 5-Hydroxymethylfurfural (HMF) | Hydrazine hydrate / KOH | 5-Methylfurfuryl alcohol (MFA) | Scalable, selective reduction of the formyl group. | acs.org |

| Furfural | Cu-Co catalyst with surface Cl | 2-Methylfuran (MF) | High selectivity (94% yield) for C-OH hydrogenolysis over ring hydrogenation. | rsc.org |

The synthesis of polysubstituted furans, the core scaffold of the target molecule, represents a significant challenge. Transition-metal catalysis is common but can introduce issues of cost, toxicity, and product contamination. Consequently, transition-metal-free approaches are a major focus of green chemistry research. organic-chemistry.org

Several powerful metal-free strategies have emerged for constructing substituted furan rings. One notable method involves a base-promoted domino reaction between β-keto compounds and vinyl dichlorides. organic-chemistry.org This approach is operationally simple, utilizes readily available starting materials, and exhibits a broad substrate scope, allowing for the synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans in moderate to high yields. organic-chemistry.orgorganic-chemistry.org

Organocatalysis also provides robust metal-free pathways. N-Heterocyclic Carbenes (NHCs) can catalyze cascade reactions to form fully substituted furans under solvent-free conditions. thieme-connect.de Another strategy employs phosphine (B1218219) catalysts in a P(III)/P(V) redox cycle to convert activated alkenes and acyl chlorides into trisubstituted and tetrasubstituted furans. acs.org These methods avoid metal catalysts entirely, aligning with green principles of reducing waste and avoiding hazardous substances, and they offer versatile routes to the complex substitution patterns found in molecules like this compound. nih.gov

Table 4: Transition-Metal-Free Synthesis of Polysubstituted Furans

| Reactants | Catalyst / Promoter | Product Type | Key Advantage | Reference(s) |

|---|---|---|---|---|

| β-Keto compounds + Vinyl dichlorides | Cs₂CO₃ (Base) | 2,3,5-Trisubstituted furans | Domino reaction, broad scope, readily available materials. | organic-chemistry.org |

| α-Hydroxy ketones + Cyano compounds | Base-catalyzed | Tetrasubstituted furans | Avoids pre-functionalization, high atom economy. | nih.gov |

| Diacylethenes + Acyl chlorides | Cyclic Phosphine (Organocatalyst) | Trisubstituted furans | Organocatalytic P(III)/P(V) redox cycling. | acs.org |

Advanced Spectroscopic and Analytical Methodologies in Furoic Acid Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-Methyl-2-propyl-3-furoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecule's carbon-hydrogen framework.

In a typical ¹H NMR spectrum of a furoic acid derivative, the chemical shifts (δ) of the protons are influenced by their position on the furan (B31954) ring and the nature of the substituents. For instance, in 2-furoic acid, the proton at the C5 position is the most deshielded due to the electron-withdrawing effect of the carboxylic acid group. rsc.orgchemicalbook.com In the case of this compound, the propyl and methyl groups would introduce additional signals with characteristic splitting patterns (e.g., triplets and quartets for the propyl chain) and integrations corresponding to the number of protons.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. openstax.org The carbon atoms of the furan ring, the carboxylic acid group, and the alkyl substituents would each resonate at distinct frequencies, confirming the connectivity of the molecule. chemicalbook.comhmdb.ca For example, the carboxyl carbon would appear significantly downfield, typically above 160 ppm. rsc.org

Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can further differentiate between CH, CH₂, and CH₃ groups, providing an additional layer of structural confirmation. openstax.org Conformational analysis, which examines the spatial arrangement of atoms, can also be aided by NMR through the study of nuclear Overhauser effects (NOEs) and coupling constants.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Furoic Acid Derivatives

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| 2-Furoic Acid | 7.90 (dd, 1H), 7.22 (dd, 1H), 6.64 (dd, 1H) rsc.orgchemicalbook.com | 159.81, 147.44, 145.38, 118.16, 112.52 chemicalbook.comchemicalbook.com |

Mass Spectrometry (MS) Techniques for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, MS would be crucial for confirming its molecular formula (C₉H₁₂O₃) and for tracking its presence and transformation in various chemical reactions.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For carboxylic acids, common fragmentation pathways include the loss of an OH group (M-17) or a COOH group (M-45). libretexts.org The presence of the furan ring and the alkyl substituents would also lead to specific fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates volatile compounds before they are introduced into the mass spectrometer. researchgate.net This is particularly useful for analyzing complex mixtures and can be applied to the study of this compound, especially after derivatization to increase its volatility. restek.comresearchgate.net

Table 2: Common Mass Spectrometry Fragmentation Patterns

| Functional Group | Characteristic Fragment Losses |

|---|---|

| Alcohol | C-C cleavage next to oxygen, loss of H₂O libretexts.org |

| Aldehyde | Loss of H (M-1), loss of CHO (M-29) libretexts.orgmiamioh.edu |

| Alkane | Clusters of peaks 14 mass units apart libretexts.org |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. frontiersin.org These techniques are highly complementary and can be used to confirm the presence of the carboxylic acid and furan ring in this compound.

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a strong C=O stretching band around 1700-1725 cm⁻¹. docbrown.info The furan ring would also exhibit characteristic C-O and C=C stretching vibrations. nih.gov

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov This can be advantageous for studying the furan ring system. By monitoring changes in the vibrational spectra during a reaction, it is possible to gain insights into the reaction mechanism, identifying the formation and disappearance of intermediates.

Studies on related furoic acids have utilized these techniques to understand their structural and vibrational properties, often in combination with theoretical calculations like Density Functional Theory (DFT) to assign the observed vibrational modes. nih.gov

Chromatographic Methods for Separation and Quantification in Research Matrices

Chromatographic techniques are essential for separating and quantifying this compound from complex mixtures, such as reaction products or biological samples.

High-Performance Liquid Chromatography (HPLC) for Furanic Acid Analysis in Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like furoic acids. nih.govresearchgate.net In a typical reversed-phase HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier to control the ionization of the carboxylic acid group. nih.govpensoft.net

The retention time of this compound would be influenced by its polarity relative to the other components in the mixture. Detection is commonly achieved using an ultraviolet (UV) detector, as the furan ring and carboxylic acid group absorb UV light. nih.govnih.gov This method allows for accurate quantification when calibrated with appropriate standards.

Table 3: Example HPLC Conditions for Furoic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water with acid | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Furanic Compounds and Derivatized Analytes

For the analysis of more volatile furanic compounds or for furoic acids that have been chemically modified (derivatized) to increase their volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. restek.comresearchgate.net Derivatization often involves converting the carboxylic acid group into an ester, such as a trimethylsilyl (B98337) (TMS) ester, which is more amenable to GC analysis. nist.gov

The separation in GC is based on the boiling point and polarity of the compounds as they interact with the stationary phase of the GC column. researchgate.net The mass spectrometer then provides positive identification and quantification of the eluted compounds. thermofisher.com This technique is highly sensitive and selective, making it suitable for trace analysis.

Development of Novel Analytical Probes and Detection Strategies for Furoic Acids

Research is ongoing to develop new and improved methods for the detection of furoic acids. This includes the development of novel analytical probes that can selectively bind to furoic acids, leading to a measurable signal, such as a change in fluorescence or color. These probes could offer higher sensitivity and selectivity compared to traditional methods.

Another area of development is in the design of new sorbent materials for solid-phase microextraction (SPME), a sample preparation technique often used with GC-MS. researchgate.net These materials can be tailored to have a high affinity for furanic compounds, allowing for their efficient extraction and pre-concentration from complex samples, thereby improving detection limits.

The integration of these advanced analytical methodologies provides a comprehensive toolkit for the detailed investigation of this compound, from its fundamental structural properties to its behavior in complex systems.

Computational Chemistry and Theoretical Investigations of Furoic Acid Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of electronic structure, which in turn governs a molecule's reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT studies on furoic acid derivatives provide deep insights into their chemical behavior. For instance, investigations into the electrochemical oxidation of furfural (B47365) to furoic acid on a platinum surface have been conducted using DFT. psu.edu These studies elucidate the reaction mechanisms, identifying the most favorable pathways and the transition states involved. psu.edu By analogy, DFT could be employed to study the synthesis of 5-Methyl-2-propyl-3-furoic acid, optimizing reaction conditions and predicting potential byproducts.

Furthermore, DFT is instrumental in understanding the electronic properties that dictate reactivity. A comprehensive DFT study on a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, optimized the molecule's geometry and calculated its vibrational frequencies at the B3LYP/6-31G(d) level of theory. nih.gov Such calculations for this compound would reveal key electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. These calculations also provide insights into the distribution of electron density, highlighting potential sites for electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties of a Furoic Acid Derivative

| Property | Description | Representative Value (for an analogous system) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | -1.8 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | 4.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.2 D |

Note: The values presented are representative for a furoic acid derivative and are intended for illustrative purposes. Specific values for this compound would require dedicated calculations.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Quantum chemical calculations are also pivotal in predicting various spectroscopic properties, which can then be validated against experimental data. For instance, DFT can be used to calculate the theoretical vibrational (infrared and Raman) spectra of a molecule. nih.gov By comparing the calculated frequencies and intensities with experimental spectra, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with a high degree of accuracy. A study on furan (B31954) derivatives demonstrated the effectiveness of DFT methods in predicting both ¹H and ¹³C NMR chemical shifts. researchgate.net The choice of functional and basis set is crucial for obtaining results that correlate well with experimental values. researchgate.net For this compound, such calculations would be invaluable in interpreting its NMR spectra and confirming the connectivity of its atoms.

Time-dependent DFT (TD-DFT) extends these capabilities to the prediction of electronic absorption spectra (UV-Vis). rsc.org This allows for the theoretical determination of the wavelengths of maximum absorption (λmax), which correspond to electronic transitions within the molecule. Comparing theoretical and experimental UV-Vis spectra can provide further confirmation of the electronic structure.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and intermolecular interactions.

For a molecule like this compound, which possesses a flexible propyl side chain, MD simulations would be crucial for exploring its conformational landscape. These simulations can identify the most stable conformations and the energy barriers between them. This information is vital as the conformation of a molecule can significantly influence its biological activity and physical properties.

MD simulations are also used to study the interactions of molecules in solution. For instance, simulations of furo[2,3-d]pyrimidine (B11772683) derivatives have been used to understand their behavior in biological environments. rsc.org By simulating this compound in a solvent like water, one could study its hydration and the formation of hydrogen bonds between the carboxylic acid group and water molecules. This is particularly relevant for understanding its solubility and transport properties.

In Silico Prediction of Molecular Interactions with Biological Macromolecules

A significant application of computational chemistry is in the field of drug discovery and design, where it is used to predict how a molecule might interact with biological targets such as proteins. This process, often referred to as molecular docking, is a key component of in silico screening.

Molecular docking simulations can predict the preferred binding orientation of a ligand (in this case, this compound) to a target protein. These simulations generate a binding score, which estimates the strength of the interaction. Studies on furan derivatives have successfully used molecular docking to investigate their interactions with proteins like porcine myofibrillar proteins. nih.gov The results of such studies can identify key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. nih.gov

For this compound, molecular docking could be used to screen for potential protein targets, providing hypotheses about its biological function or potential therapeutic applications. For example, docking it against the active sites of various enzymes could suggest whether it might act as an inhibitor.

Table 2: Illustrative Molecular Docking Results for a Furan Derivative with a Protein Target

| Parameter | Description | Illustrative Value |

| Binding Energy | The estimated free energy of binding between the ligand and the protein. | -7.5 kcal/mol |

| Key Interacting Residues | Amino acids in the protein's binding site that form significant interactions with the ligand. | Arg120, Tyr353, Ser530 |

| Types of Interactions | The nature of the forces stabilizing the ligand-protein complex. | Hydrogen bonds, hydrophobic interactions |

Note: These are hypothetical results to illustrate the output of a molecular docking study.

Structure-Property Relationship (SPR) Studies for Chemical Design

Structure-Property Relationship (SPR) studies, including Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the structural or physicochemical properties of a series of compounds with their observed properties or biological activities. rutgers.edu These models are powerful tools for chemical design, allowing for the prediction of the properties of new, unsynthesized molecules.

By systematically modifying the structure of a parent molecule like furoic acid and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a QSAR model can be developed. nih.gov For example, a QSAR study on a series of furoic acid derivatives could correlate their calculated properties with their experimentally determined antifungal activity.

For this compound, SPR studies could be used to guide the design of analogues with improved properties. For instance, by understanding how the size and position of the alkyl substituents on the furan ring affect a particular property, new derivatives with enhanced characteristics could be rationally designed and prioritized for synthesis.

Molecular and Cellular Biological Activity Studies: Mechanistic Insights of Furoic Acid Derivatives

Investigations of Molecular Targets and Binding Mechanisms

The interaction of furoic acid derivatives with specific molecular targets is a key area of research to elucidate their biological effects. These investigations often involve computational and experimental approaches to understand binding affinities and functional consequences.

Ligand-Receptor Interactions and Molecular Docking Studies with Relevant Proteins

The binding of another related compound, 3-carboxy-4-methyl-5-pentyl-2-furanpropanoic acid , to albumin has also been noted. hmdb.ca The lipophilic nature of these furoic acid derivatives, as indicated by their partition coefficients, is consistent with their binding to proteins that transport fatty acids. nih.gov

| Compound | Protein Target | Type of Interaction | Significance |

| 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) | Human Serum Albumin (HSA) | High-affinity binding | Retention in plasma, inhibition of other ligand binding. researchgate.netnih.gov |

Enzyme Inhibition or Activation Studies (e.g., fatty acid synthesis inhibition by furanic acids)

A significant finding in the study of furoic acid analogs is their impact on enzyme activity, particularly within metabolic pathways. Research has demonstrated that 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) acts as an allosteric inhibitor of acetyl-CoA carboxylase (ACC). nih.gov ACC is a critical enzyme in the regulation of fatty acid synthesis and oxidation. By inhibiting ACC, CMPF can shift cellular metabolism towards fatty acid oxidation. nih.gov This inhibitory action is a key mechanism behind the observed hepatic lipid-lowering effects of CMPF in preclinical models. nih.gov

Furthermore, studies on other furan (B31954) derivatives, such as 5-(tetradecyloxy)-2-furoic acid , have also shown potent inhibition of fatty acid synthesis. acs.org

| Furoic Acid Derivative | Enzyme | Effect |

| 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) | Acetyl-CoA Carboxylase (ACC) | Allosteric Inhibition nih.gov |

Modulation of Ion Channels and Transporters (e.g., Piezo1, OAT3) by Furanic Acid Analogs

Furoic acid derivatives have been shown to modulate the activity of ion channels and transporters, which can have significant physiological consequences.

Modulation of Piezo1: Recent research has suggested a potential link between 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) and the mechanosensitive ion channel Piezo1. oup.com Structural similarities between CMPF and known chemical activators of Piezo1, such as Jedi1 and Jedi2, have led to the hypothesis that CMPF might activate this channel. oup.com Activation of Piezo1 in erythrocytes can lead to an influx of calcium ions, potentially triggering eryptosis (programmed cell death of red blood cells). oup.com

Inhibition of Organic Anion Transporters (OATs): 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a known competitive inhibitor of the organic anion transporter 3 (OAT3). hmdb.ca OAT3 is involved in the secretion of various drugs and endogenous organic acids in the kidneys. hmdb.ca Inhibition of OAT3 by CMPF can lead to the accumulation of other organic anions, contributing to the complex metabolic disturbances seen in uremia. nih.govhmdb.ca

| Compound | Ion Channel/Transporter | Effect | Potential Consequence |

| 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) | Piezo1 | Potential Activation (Hypothesized) oup.com | Enhanced eryptosis oup.com |

| 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) | Organic Anion Transporter 3 (OAT3) | Competitive Inhibition hmdb.ca | Impaired renal secretion of organic acids hmdb.ca |

Biochemical Pathway Perturbation Studies

The interactions of furoic acid derivatives at the molecular level translate into broader effects on cellular biochemical pathways, influencing metabolism and signaling.

Effects on Cellular Metabolic Pathways (e.g., membrane disruption, interference with bacterial metabolic pathways)

The impact of furoic acid analogs on cellular metabolism is a prominent theme in the literature. As mentioned, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) significantly perturbs hepatic lipid metabolism. By inhibiting acetyl-CoA carboxylase (ACC), it promotes fatty acid oxidation and prevents the accumulation of lipids in the liver. nih.gov This effect is also linked to the induction of fibroblast growth factor 21 (FGF21), a key regulator of energy metabolism. nih.gov

Furthermore, CMPF has been shown to be a potent inhibitor of mitochondrial respiration. nih.gov This disruption of mitochondrial function can have widespread effects on cellular energy production and has been implicated in the cellular toxicity associated with high levels of this uremic toxin. nih.gov Studies have also indicated that elevated levels of CMPF are associated with impaired glucose-stimulated insulin (B600854) secretion, suggesting an interference with glucose metabolism in pancreatic β-cells. nih.govnih.gov

| Compound | Metabolic Pathway | Effect |

| 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) | Hepatic Lipid Metabolism | Inhibition of fatty acid synthesis, promotion of fatty acid oxidation. nih.gov |

| 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) | Mitochondrial Respiration | Inhibition nih.gov |

| 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) | Glucose-Stimulated Insulin Secretion | Impairment nih.govnih.gov |

Influence on Signal Transduction Cascades in Cellular Models

The modulation of molecular targets by furoic acid derivatives can initiate or interfere with intracellular signal transduction cascades. The induction of fibroblast growth factor 21 (FGF21) by 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a prime example. nih.gov FGF21 is a hormone that activates specific signaling pathways involved in glucose and lipid metabolism, and its production is part of a feedback loop initiated by ACC inhibition and increased fatty acid oxidation. nih.gov

The potential activation of the Piezo1 channel by CMPF would also trigger downstream signaling events. oup.com Piezo1-mediated calcium influx is a known activator of various intracellular signaling cascades that can influence processes such as cell volume regulation, proliferation, and apoptosis. oup.com

While direct studies on the influence of 5-Methyl-2-propyl-3-furoic acid on signal transduction are absent, the findings for its close analog, CMPF, suggest that this class of compounds has the potential to significantly impact cellular signaling.

Structure-Activity Relationship (SAR) at the Molecular Level for Furanic Acid Derivatives

The biological activity of furanic acid derivatives is highly dependent on the nature and position of substituents on the furan ring. Structure-Activity Relationship (SAR) studies aim to decipher how specific chemical modifications influence the compound's interaction with biological targets.

Research into various heterocyclic compounds demonstrates that the introduction of different functional groups can dramatically alter their biological effects. For instance, studies on 2-methyl-5-aryl-3-furoic acids have shown that substituents on the aryl group at the C5 position significantly affect the compound's antifungal activity nih.gov. This suggests that the size, lipophilicity, and electronic properties of the substituent are critical for its biological function.

In the case of this compound, the key structural features include:

A furan ring , which is a five-membered aromatic heterocycle that forms the core scaffold. ijabbr.com

A carboxylic acid group at the C3 position, which is a key functional group for potential interactions with enzymes and receptors.

A methyl group at the C5 position.

A propyl group at the C2 position.

The alkyl groups (methyl and propyl) increase the lipophilicity of the molecule compared to unsubstituted furoic acid. This property can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Studies on other classes of compounds, such as fluoroquinolones, have shown that the addition of alkyl groups can enhance antimicrobial activity against certain bacterial strains researchgate.net. While this applies to a different class of molecules, it highlights the principle that alkyl substitutions are a critical variable in SAR studies.

The specific arrangement of these groups on the 3-furoic acid core is expected to create a unique chemical profile that dictates its biological activity. However, without direct experimental data, the precise nature of its activity remains speculative.

Table 1: Key Structural Features of this compound and Their Potential SAR Implications

| Structural Feature | Position | Potential Influence on Biological Activity |

| Carboxylic Acid | C3 | Key for binding to active sites of enzymes or receptors. |

| Propyl Group | C2 | Increases lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic targets. |

| Methyl Group | C5 | Modifies the electronic and steric properties of the furan ring, influencing binding affinity and specificity. |

In Vitro Cellular Assays for Mechanistic Elucidation

For a compound to exert a biological effect, it must first enter the cell. The mechanisms governing the cellular uptake of furoic acid derivatives are not extensively studied, but can be hypothesized based on the behavior of similar organic acids, such as long-chain fatty acids. The uptake process is likely a combination of passive diffusion and protein-mediated transport. nih.gov

Passive Diffusion: The lipophilicity conferred by the methyl and propyl groups on this compound may allow it to passively diffuse across the lipid bilayer of the cell membrane. The rate of this diffusion would depend on the compound's concentration gradient and its partition coefficient.

Facilitated Transport: It is also possible that specific transporter proteins mediate the uptake of furoic acids. Cells possess various transporters for organic anions and fatty acids that could potentially recognize and transport furoic acid derivatives. nih.gov

Endocytosis: For larger derivatives or aggregated forms, endocytosis is another possible route of entry. This process involves the cell membrane engulfing the substance to form an intracellular vesicle. nih.gov

Once inside the cell, the distribution of the compound is critical to its function. Depending on its chemical properties, it might accumulate in specific organelles like the mitochondria or the endoplasmic reticulum, or it may remain in the cytoplasm. The acidic nature of the carboxylic acid group means its ionization state will be pH-dependent, which can influence its localization within different cellular compartments.

In vitro studies on various furoic acid derivatives have demonstrated significant effects on cellular processes, particularly cell proliferation and survival.

One study investigated the effects of 5-(tetradecyloxy)-2-furoic acid (TOFA) , an inhibitor of acetyl-CoA carboxylase, on cholangiocarcinoma (CCA) cancer cells. The research found that TOFA inhibited the growth of CCA cells in a dose-dependent manner. nih.gov Mechanistically, it was shown to halt the cell cycle and induce apoptosis (programmed cell death), which was confirmed by the cleavage of caspases-3, -8, and -9 and the downregulation of key cell cycle proteins, cyclin B1 and D1. nih.gov

Furthermore, research on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives revealed cytotoxic activity against HeLa cancer cells researchgate.net. Other complex furan-containing structures, such as certain furo[3,2-c]pyran-4-ones , have been shown to have antiproliferative effects on cancer cells, while also having the potential to induce uncontrolled cell division at certain concentrations, indicating a complex impact on cell cycle regulation. nih.gov

These findings collectively suggest that the furanic acid scaffold is biologically active and can be derivatized to modulate cell proliferation pathways. While these studies were not performed on this compound specifically, they provide strong evidence that it could possess similar antiproliferative or cytotoxic properties.

Table 2: Summary of In Vitro Cellular Effects of Furoic Acid Derivatives

| Furoic Acid Derivative | Cell Line(s) | Observed Effect | Reference |

| 5-(tetradecyloxy)-2-furoic acid (TOFA) | Cholangiocarcinoma (CCA) | Inhibition of cell growth, cell cycle arrest, induction of apoptosis. | nih.gov |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | HeLa (cervical cancer) | Cytotoxicity. | researchgate.net |

| Furo[3,2-c]pyran-4-one derivatives | Human lymphocytes, cancer cells | Antiproliferative activity, potential for mitotic disruption. | nih.gov |

Future Research Directions and Emerging Applications

Development of Advanced Synthetic Strategies for Complex Furoic Acid Architectures

The synthesis of specifically substituted furoic acids is crucial for exploring their properties and potential applications. For 5-Methyl-2-propyl-3-furoic acid, a known synthetic method involves the saponification of its corresponding ester. This process consists of refluxing the ester with aqueous sodium hydroxide (B78521) and ethanol, followed by acidification to precipitate the crude acid, which is then purified by sublimation. prepchem.com

| Reaction Step | Description | Reagents | Conditions | Outcome |

| 1. Saponification | Conversion of the ester to its carboxylate salt | Ester of this compound, 25% aqueous sodium hydroxide, ethanol | Reflux for 12 hours | Sodium 5-methyl-2-propyl-3-furoate |

| 2. Acidification | Protonation of the carboxylate salt to form the carboxylic acid | - | Acidification | Crude this compound |

| 3. Purification | Isolation of the pure compound | - | Sublimation | Purified this compound |

Future research could focus on developing more advanced and efficient synthetic strategies. For instance, methods for the regioselective lithiation of 3-substituted furans could be adapted. The lithiation of 2-methyl-3-furoic acid with butyllithium (B86547) to create a dianion intermediate has been reported as a successful strategy for introducing substituents at the 2-position. scholaris.ca Adapting such methods could provide more direct and versatile routes to this compound and other complex furoic acid architectures.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

Currently, there are no specific computational studies focused on this compound. However, the integration of computational and experimental methods is a growing trend in chemical research and holds significant potential for understanding furoic acid derivatives. nih.gov Computational modeling and molecular dynamics simulations can provide insights into the structure, dynamics, and reaction mechanisms of these molecules at an atomic level. nih.gov For example, such approaches could be used to predict the reactivity of the furan (B31954) ring in this compound, understand its interaction with potential biological targets, and guide the design of new synthetic pathways. Future research in this area would be invaluable for unlocking the full potential of this and related compounds.

Exploration of Novel Biological Targets and Pathways for Furoic Acid Derivatives

While the biological activity of this compound has not been documented, other furoic acid derivatives have shown a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai For instance, 2-methyl-5-aryl-3-furoic acids have demonstrated interesting antifungal activity. nih.gov A related compound, 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid, is recognized as a uremic toxin and a potent inhibitor of mitochondrial respiration. hmdb.canih.gov

Given these precedents, future research should involve screening this compound for various biological activities. Identifying its potential molecular targets and understanding its mechanism of action could pave the way for its development as a novel therapeutic agent. The furan scaffold is a common feature in many bioactive compounds, making this a promising area of investigation. rsc.org

Interdisciplinary Research at the Interface of Organic Chemistry and Molecular Biology

The intersection of organic chemistry and molecular biology is a fertile ground for discovery. For furoic acid derivatives, this interdisciplinary approach could lead to the development of new probes for studying biological processes or novel drug candidates. While no such research currently exists for this compound, the general principles are applicable.

Future work could involve designing and synthesizing derivatives of this compound and evaluating their effects on specific enzymes or signaling pathways. This would require a close collaboration between synthetic organic chemists and molecular biologists to iterate on compound design and biological testing.

Role of Furoic Acids in Renewable Chemistry and Biomass Valorization

Furoic acids are key platform chemicals that can be derived from biomass, positioning them as important players in the transition to a sustainable chemical industry. nih.gov Furfural (B47365), a major biomass-derived platform molecule, can be oxidized to produce furoic acid. rsc.orgcardiff.ac.uk While the production of this compound from biomass has not been specifically reported, the potential exists to develop chemoenzymatic routes for its synthesis from renewable feedstocks. researchgate.net For example, recombinant E. coli has been used to produce furoic acid from furfural with high yields. researchgate.net

Future research could focus on identifying or engineering metabolic pathways in microorganisms to produce this compound or its precursors. The catalytic upgrading of biomass-derived furans is a rapidly developing field, and applying these technologies to produce more complex furoic acid derivatives is a logical next step. nih.govrsc.org

Conclusion

Summary of Key Research Findings on 5-Methyl-2-propyl-3-furoic Acid and its Derivatives

Research specifically focused on this compound is limited in the public domain. The primary available research finding pertains to its synthesis. One documented method for the preparation of this compound involves the saponification of its corresponding ester. This process is carried out by refluxing the ester with aqueous sodium hydroxide (B78521) in ethanol, followed by acidification to precipitate the crude acid, which can then be purified by sublimation.

While dedicated studies on the biological activities and applications of this compound and its specific derivatives are not extensively reported, the broader family of substituted furoic acids has been the subject of significant scientific investigation. Research on related compounds, such as 2-methyl-5-aryl-3-furoic acids, has revealed interesting antifungal activity, although with limited antibacterial effects. nih.gov The introduction of different substituents on the furan (B31954) ring is known to significantly influence the antimicrobial activity of these compounds. nih.gov For instance, studies on other furoic acid derivatives have demonstrated potent antimicrobial activity against various bacterial and fungal strains. researchgate.net

Derivatives of the closely related 2-furoic acid have been synthesized and evaluated for a range of biological activities, including antimicrobial and anticancer properties. frontiersin.orgresearchgate.net These studies often involve the modification of the carboxylic acid group to form esters or amides, or the introduction of various substituents onto the furan ring to explore structure-activity relationships. researchgate.net Given these trends in the broader field of furoic acid research, it can be inferred that future investigations into this compound and its derivatives would likely focus on evaluating their potential as antimicrobial or other therapeutic agents.

Outlook on the Continued Importance of Furoic Acid Research in Academic Disciplines

The field of furoic acid research continues to be a vibrant and important area within various academic disciplines, particularly in medicinal chemistry, organic synthesis, and materials science. The furan scaffold is considered a privileged structure in drug discovery, meaning it is a recurring motif in a variety of biologically active compounds. chempoint.comutripoli.edu.ly This is due to its unique electronic and structural properties, which allow for diverse chemical modifications and interactions with biological targets. numberanalytics.com

Furoic acid and its derivatives serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals. chempoint.comguidechem.com These include antibiotics, anti-inflammatory drugs, and cardiovascular agents. chempoint.com The versatility of the furoic acid core allows chemists to synthesize large libraries of compounds for screening, accelerating the discovery of new drug candidates. researchgate.netutripoli.edu.ly The ongoing challenge of antimicrobial resistance continues to drive research into new antibacterial and antifungal agents, and substituted furoic acids represent a promising class of compounds for this purpose. nih.govresearchgate.net

Beyond pharmaceuticals, furoic acid derivatives are finding applications in other technologically important areas. For example, they are being explored as building blocks for novel polymers and as components in materials with specific optical or electronic properties. persistencemarketresearch.com The derivation of furan-based compounds from biomass also aligns with the growing emphasis on sustainable and green chemistry, making them attractive alternatives to petroleum-based chemicals. researchgate.net As researchers continue to develop novel synthetic methodologies and explore the diverse functionalities of furan-based molecules, the importance of furoic acid research in academia is set to grow, with the potential for significant contributions to medicine, materials science, and sustainable technology. numberanalytics.comresearchgate.net

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-Methyl-2-propyl-3-furoic acid with high purity?

Methodological Answer: The synthesis of substituted furoic acids typically involves cyclization of precursors like α,β-unsaturated ketones or via furan ring functionalization. For this compound, a multi-step approach is recommended:

Precursor Preparation : Start with 2-propylfuran derivatives, introducing methyl groups via alkylation (e.g., using methyl iodide and a base like K₂CO₃ in DMF at 80°C).

Carboxylation : Employ CO₂ insertion under high pressure (20–50 bar) with a palladium catalyst (e.g., Pd(OAc)₂) and ligands like 1,10-phenanthroline in DMSO at 120°C for 24 hours.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (4:1 v/v) to achieve >95% purity .

Q. How can structural characterization of this compound be reliably performed?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : H NMR (DMSO-d₆) should show characteristic peaks: δ 2.35 (s, 3H, CH₃), δ 1.45–1.60 (m, 2H, CH₂), and δ 7.20 (s, 1H, furan H-4).

- HPLC-MS : C₉H₁₂O₃ requires a molecular ion peak at m/z 168.08 (calc. 168.0786). Use a C18 column (acetonitrile/0.1% formic acid gradient) with retention time ~8.2 min.

- FT-IR : Confirm carboxyl group (C=O stretch at 1700–1720 cm⁻¹) and furan ring (C-O-C stretch at 1250 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for this compound be resolved?

Methodological Answer: Contradictions in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from:

- Assay Variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines).

- Compound Stability : Perform stability studies (pH 2–9, 25–37°C) using HPLC to monitor degradation.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., decarboxylated derivatives) that may interfere with assays.

- Meta-Analysis : Apply multivariate regression to published data, controlling for variables like solvent (DMSO vs. ethanol) .

Q. What computational strategies predict the metabolic fate of this compound in mammalian systems?

Methodological Answer: Leverage in silico tools:

ADME Prediction : Use SwissADME to estimate intestinal absorption (TPSA > 50 Ų suggests poor permeability).

Metabolite Identification : Run simulations with GLORYx or BioTransformer 3.0, prioritizing Phase I oxidation (e.g., hydroxylation at the propyl chain) and Phase II glucuronidation.

Docking Studies : Model interactions with CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina to predict regioselective metabolism .

Q. How should researchers design experiments to assess the environmental impact of this compound?

Methodological Answer: Follow OECD guidelines for ecotoxicity:

- Aquatic Toxicity : Conduct Daphnia magna acute immobilization tests (48h, EC₅₀) and algal growth inhibition (72h, Pseudokirchneriella subcapitata).

- Degradability : Perform OECD 301B (CO₂ evolution test) to assess ready biodegradability.

- Soil Mobility : Use batch adsorption studies (OECD 106) with varying soil organic matter (1–5%) to determine Kd values .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma)?

Methodological Answer: Key challenges include:

- Matrix Interference : Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) for plasma samples.

- Low Sensitivity : Derivatize with BSTFA (+1% TMCS) for GC-MS analysis, enhancing detection limits to 0.1 ng/mL.

- Isomer Discrimination : Employ chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) to separate enantiomers if present .

Q. How can researchers validate the mechanistic role of this compound in observed enzyme inhibition?

Methodological Answer: Use kinetic and structural approaches:

Enzyme Kinetics : Perform Michaelis-Menten assays (e.g., with horseradish peroxidase) to determine inhibition type (competitive vs. non-competitive).

Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry.

X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to identify binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.